Cas no 102855-24-3 (4-Chloro-1-tosyl-1H-indole)

4-Chloro-1-tosyl-1H-indole is a versatile heterocyclic compound widely used in organic synthesis and pharmaceutical research. Its key structural features include a chloro-substituted indole core and a tosyl protecting group, which enhance its reactivity and stability in various chemical transformations. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of indole-based pharmaceuticals and agrochemicals. The tosyl group facilitates selective functionalization, while the chloro substituent offers a reactive site for further derivatization. Its well-defined purity and consistent performance make it a reliable choice for researchers in medicinal chemistry and material science applications.
4-Chloro-1-tosyl-1H-indole structure
4-Chloro-1-tosyl-1H-indole structure
Product Name:4-Chloro-1-tosyl-1H-indole
CAS No:102855-24-3
MF:C15H12ClNO2S
MW:305.779281616211
MDL:MFCD28130224
CID:1133840
PubChem ID:11623683
Update Time:2025-11-01

4-Chloro-1-tosyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]-
    • 4-chloro-1-(4-methylphenyl)sulfonylindole
    • 4-chloro-1-tosyl-1H-indole
    • 4-Chloro-1-Tosyl-1H-Indole(WXC02466)
    • AS-68116
    • SY125735
    • 102855-24-3
    • DTXSID40469637
    • CS-0039148
    • 4-chloro-1-(toluene-4-sulfonyl)-1H-indole
    • W12048
    • AKOS027255927
    • SCHEMBL4560894
    • 4-chloro-1-(4-methylbenzenesulfonyl)-1H-indole
    • DA-39734
    • NDOGSZQEUDSEAI-UHFFFAOYSA-N
    • CEA85524
    • MFCD28130224
    • 4-Chloro-1-tosyl-1H-indole
    • MDL: MFCD28130224
    • Inchi: 1S/C15H12ClNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3
    • InChI Key: NDOGSZQEUDSEAI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C=CN2S(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 305.0277275g/mol
  • Monoisotopic Mass: 305.0277275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 47.4Ų

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4-Chloro-1-tosyl-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:102855-24-3)4-Chloro-1-tosyl-1H-indole
Order Number:A1231409
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:51
Price ($):749
Email:sales@amadischem.com

4-Chloro-1-tosyl-1H-indole Related Literature

Additional information on 4-Chloro-1-tosyl-1H-indole

4-Chloro-1-tosyl-1H-indole (CAS No. 102855-24-3): A Comprehensive Overview

The compound 4-Chloro-1-tosyl-1H-indole (CAS No. 102855-24-3) is a significant organic molecule with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This indole derivative, characterized by the presence of a chlorine atom at the 4-position and a tosyl group at the 1-position, exhibits intriguing chemical properties and potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural dynamics and functional attributes, making it a subject of interest for researchers worldwide.

Indole derivatives have long been recognized for their versatility in organic synthesis and their role as building blocks in medicinal chemistry. The tosyl group, a tosylate functional group (-SO₂C₆H₄CH₃), is particularly valuable due to its stability and reactivity under specific conditions. In the case of 4-Chloro-1-tosyl-1H-indole, the tosyl group enhances the molecule's reactivity, making it an ideal substrate for various nucleophilic substitutions and cross-coupling reactions. This property has been exploited in recent studies to develop novel heterocyclic compounds with potential bioactivity.

Recent research has focused on the synthesis of 4-Chloro-1-tosyl-1H-indole through optimized routes, leveraging modern techniques such as microwave-assisted synthesis and continuous flow chemistry. These methods not only improve reaction efficiency but also reduce environmental impact, aligning with the principles of green chemistry. For instance, a study published in *Organic Process Research & Development* demonstrated a scalable synthesis pathway that achieves high yields while minimizing byproducts.

The chlorine substituent at the 4-position of the indole ring plays a crucial role in modulating the electronic properties of the molecule. This substitution pattern influences both its reactivity and selectivity in chemical transformations. Researchers have explored its application as an intermediate in the construction of complex natural product analogs, such as alkaloids and polyketides, which are known for their pharmacological activities.

In terms of biological activity, 4-Chloro-1-tosyl-1H-indole has shown promise as a lead compound in drug discovery efforts targeting various disease states. Preclinical studies have indicated potential anti-inflammatory, antioxidant, and cytotoxic effects, particularly against cancer cell lines. A recent investigation published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

The incorporation of tosyl groups into indole frameworks has also opened new avenues for materials science applications. For example, derivatives of 4-Chloro-1-tosyl-1H-indole have been investigated as precursors for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, including high surface area and tunable porosity, which make them suitable for gas storage and catalytic applications.

From a structural perspective, 4-Chloro-1-tosyl-1H-indole exhibits interesting conformational flexibility due to the presence of both rigid and flexible domains within its structure. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior under different reaction conditions. Such computational approaches are increasingly being integrated with experimental methods to accelerate drug discovery and materials development.

In conclusion, 4-Chloro-1-tosyl-1H-indole (CAS No. 102855-24-3) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of functional groups positions it as an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover its full potential, this compound is expected to contribute significantly to advancements in these fields.

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Amadis Chemical Company Limited
(CAS:102855-24-3)4-Chloro-1-tosyl-1H-indole
A1231409
Purity:99%
Quantity:5g
Price ($):749
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